molecular formula C17H19N3OS3 B11475129 N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B11475129
M. Wt: 377.6 g/mol
InChI Key: QTFYIUIEGTUWJX-UHFFFAOYSA-N
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Description

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, thiadiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with thiadiazole derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or thiophene rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, strong bases like sodium hydride, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to disrupt lipid membranes, while the thiadiazole and thiophene rings can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE: Similar structure but with a cyclohexane ring instead of thiophene.

    3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE: Lacks the thiophene and carboxamide groups.

Uniqueness

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of adamantane, thiadiazole, and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H19N3OS3

Molecular Weight

377.6 g/mol

IUPAC Name

N-[3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H19N3OS3/c21-14(13-2-1-3-22-13)18-15-19-16(20-24-15)23-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,19,20,21)

InChI Key

QTFYIUIEGTUWJX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SC4=NSC(=N4)NC(=O)C5=CC=CS5

Origin of Product

United States

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